molecular formula C10H11FN2O B8656654 6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 148010-66-6

6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B8656654
M. Wt: 194.21 g/mol
InChI Key: HAMVYXAIUJRTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

148010-66-6

Product Name

6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

6-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H11FN2O/c1-10(2)9(14)12-7-4-3-6(11)5-8(7)13-10/h3-5,13H,1-2H3,(H,12,14)

InChI Key

HAMVYXAIUJRTER-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester (XI, EXAMPLE 7, 11.2 g), palladium on carbon (10%, 0.63 g), and methanol (350 ml) is shaken under 44 psi of hydrogen pressure for 1.5 hr. Additional palladium on carbon (10%, 0.23 g) is added and the mixture is shaken at 36 psi for another 45 min. p-Toluenesulfonic acid (0.46 g) is added and the catalyst is filtered off. The filtrate is concentrated to about 150 ml and warmed at 800 for 75 min. The solvent is then removed under reduced pressure and the residue is chromatographed on silica gel (700 ml) eluting with dichloromethane/methanol (98/2). aaa a solid. The product is crystallized from methanol/dichloromethane/hexane to give the title compound, mp 148.5°-149.0°; NMR (CDCl3) 1.42, 3.80, 6.40, 6.46, 6.66 and 8.35 δ.
Name
N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-(5-Fluoro-2-nitrophenyl)-2-methylalanine is taken up in approximately 1 L of ethanol and divided into two lots for reduction. The reductions are done with 1.7-1.9 g of palladium on carbon (10%) under hydrogen at initial pressures of 41 and 43 psi. After 4 hr the reaction is judged complete and the catalyst is filtered off. The filtrates are combined after concentration (with heating) to about 100 ml, then further concentrated. The crude product is chromatographed on silica gel (900 ml) eluting with ethyl acetate/dichloromethane (20/80), the appropriate fractions are pooled and concentrated to give the title compound which is crystallized from methanol/dichloromethane/hexane, mp 146°-148°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
1.8 (± 0.1) g
Type
catalyst
Reaction Step Four

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